molecular formula C13H15N3O4S B6534520 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 1021249-78-4

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B6534520
CAS No.: 1021249-78-4
M. Wt: 309.34 g/mol
InChI Key: UAKUZCNSRZPTEO-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic small-molecule compound characterized by a benzamide core substituted with a dimethylsulfamoyl group at the para position and a 3-methyl-1,2-oxazol-5-yl (isoxazole) moiety at the amide nitrogen.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKUZCNSRZPTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,2-dicarbonyl compounds with amines.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation reactions using dimethylsulfamoyl chloride and a suitable base.

    Coupling with Benzamide: The final step involves coupling the synthesized oxazole derivative with benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with receptors to modulate their signaling pathways.

    Altering Protein Function: Binding to proteins and altering their function or stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents / Key Features Molecular Weight (g/mol) Reported Activity Source / Reference
4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide Benzamide + dimethylsulfamoyl + 3-methylisoxazole Not explicitly provided Hypothesized kinase inhibition or anti-inflammatory activity (based on analogs)
MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate) Ethoxyimino + 3-methylisoxazole + 2,4-dimethoxyphenyl Not provided Anti-inflammatory (inhibits carrageenan-induced edema and contact sensitivity)
DY256R37 (CAS 1110873-99-8) 3-Methylisoxazole + methylsulfanyl + nitro-CF₃ phenyl 480.46 Unspecified (likely kinase or protease inhibition due to nitro/CF₃ groups)
Compound 20 () 5-Methyl-3-isoxazole + 2-nitrophenylaminoethyl + pyridinecarboxamide Not provided Potential anticancer or antiviral (broad therapeutic claims)
Risvodétinib (WHO INN List 90) 4-Methylisoxazole + pyrimidine-pyridinyl + methylpiperazinyl 566.69 (C₃₃H₃₄N₈O₂) Tyrosine kinase inhibitor (targeted cancer therapy)

Functional Group Analysis

Dimethylsulfamoyl vs. In contrast, methylsulfanyl-linked analogs (e.g., DY256R37) prioritize lipophilicity and membrane permeability . Example: DY256R37’s trifluoromethyl and nitro groups likely improve metabolic stability but may reduce solubility compared to the dimethylsulfamoyl derivative .

Isoxazole vs. Oxadiazole Substitutions :

  • Compounds with 1,2,4-oxadiazole rings (e.g., Compound 45 in ) exhibit greater rigidity and resistance to oxidative metabolism compared to isoxazole derivatives. However, the 3-methylisoxazole in the target compound balances metabolic stability with synthetic accessibility .

Biological Activity Trends :

  • Anti-inflammatory activity is strongly associated with isoxazole derivatives bearing methoxy or carbamoyl groups (e.g., MZO-2), while kinase inhibition correlates with extended aromatic systems (e.g., risvodétinib’s pyrimidine-pyridinyl core) .
  • The target compound’s benzamide-dimethylsulfamoyl hybrid structure suggests dual functionality, possibly targeting both inflammation-related enzymes and kinases.

Biological Activity

4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound classified under benzamides, characterized by the presence of a dimethylsulfamoyl group and an oxazole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's molecular formula is C13H15N3O4SC_{13}H_{15}N_{3}O_{4}S, with a molecular weight of 301.34 g/mol. Its structural features include:

  • Dimethylsulfamoyl Group : Enhances solubility and biological activity.
  • Oxazole Ring : Implicated in various biological interactions.

The biological effects of this compound are thought to arise from its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.
  • Protein Function Alteration : The binding may alter the stability or function of target proteins.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth; potential use against resistant strains
AnticancerInduces apoptosis; affects cell cycle progression in vitro
Enzyme InhibitionBinds to enzyme active sites; inhibits metabolic pathways

Case Study: Anticancer Activity

In a study examining the anticancer effects of related compounds, researchers found that derivatives containing the dimethylsulfamoyl group showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and activation of caspase pathways leading to apoptosis.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Dimethylsulfamoyl Group : Achieved through sulfonylation reactions.
  • Coupling with Benzamide : Utilizing coupling reagents like EDCI.

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